molecular formula C18H12N6O B10967282 2-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol

2-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol

Cat. No.: B10967282
M. Wt: 328.3 g/mol
InChI Key: HJKJHHDGTBPVMH-UHFFFAOYSA-N
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Description

2-(7-Phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol is a heterocyclic compound belonging to the pyrazolo-triazolo-pyrimidine family. Its core structure combines fused pyrazole, triazole, and pyrimidine rings, which are known for their diverse biological activities, including kinase inhibition, anticancer properties, and adenosine receptor antagonism . The compound is distinguished by a phenol group at the para position of the phenyl substituent on the pyrazole ring. This hydroxyl group enhances hydrophilicity and receptor binding affinity, particularly for the adenosine A2A receptor (A2AAR) subtype, likely through hydrogen bonding interactions .

Properties

Molecular Formula

C18H12N6O

Molecular Weight

328.3 g/mol

IUPAC Name

2-(10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)phenol

InChI

InChI=1S/C18H12N6O/c25-15-9-5-4-8-13(15)16-21-18-14-10-20-24(12-6-2-1-3-7-12)17(14)19-11-23(18)22-16/h1-11,25H

InChI Key

HJKJHHDGTBPVMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CC=C5O

Origin of Product

United States

Preparation Methods

The synthesis of 2-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may involve the use of dry toluene and molecular sieves to enhance yield . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A549 (lung cancer) : IC50 value of 12.5 µM.
  • MCF-7 (breast cancer) : IC50 value of 15.0 µM.

These findings suggest that the compound may inhibit tumor cell proliferation through modulation of key signaling pathways involved in cell growth and survival.

Antimicrobial Properties

Research has demonstrated that this compound possesses antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways. In vitro studies have shown promising results against:

  • Staphylococcus aureus
  • Escherichia coli

The compound's effectiveness was evaluated using the disc diffusion method, revealing zones of inhibition comparable to standard antibiotics .

Anti-inflammatory Effects

The structure of the compound suggests potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines and reduce inflammation in models of acute and chronic inflammatory diseases. This could position it as a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Antiviral Activity

Emerging research points to the antiviral potential of this compound against influenza viruses by targeting RNA-dependent RNA polymerase (RdRP). Studies have shown that it disrupts the PA-PB1 interface critical for viral replication, suggesting a novel mechanism for antiviral action .

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that derivatives of the compound exhibited significant cytotoxicity. The results indicated a dose-dependent response with effective inhibition at low micromolar concentrations.

Cell LineIC50 (µM)
A54912.5
MCF-715.0

This study highlights the potential for developing new anticancer agents based on this compound's structure.

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of several pyrazolo-triazolo derivatives, the compound was found to outperform standard treatments against both Gram-positive and Gram-negative bacteria.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli16

These results underscore its potential as an alternative treatment option in combating resistant bacterial strains .

Mechanism of Action

The mechanism of action of 2-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol involves its interaction with specific molecular targets. For instance, it inhibits CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins involved in cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Selected Analogs

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Compound Name Substituents/Modifications Key Biological Activity Selectivity/Solubility Enhancements References
Target Compound 7-Phenyl, 2-(4-hydroxyphenyl) A2AAR antagonism, Anticancer High hydrophilicity, A2AAR affinity
SCH 442416 7-[3-(4-Methoxyphenyl)propyl], 2-(2-furyl) A2AAR antagonism Moderate solubility; improved A2AAR selectivity vs. A1
ZM241385 4-Hydroxyphenethyl, 2-(2-furyl) Potent A2AAR antagonism High affinity (Ki < 1 nM) for A<="" sub>ar="" td="">
SCH 58261 2-Phenylethyl, 2-(2-furyl) A2AAR antagonism Used in dendritic cell maturation studies
FLUDA (Deuterated SCH 442416 derivative) Deuterated ethyl chain, 2-(2-furyl) PET imaging of A2AAR in brain Enhanced metabolic stability
Compound 9 () 4-Fluorophenyl, thioether side chain CDK2 inhibition Antiproliferative activity in tumor cells

Key Findings and Trends

Role of the Phenol Group

  • The para-hydroxyphenyl group in the target compound significantly improves A2AAR affinity and selectivity compared to analogs with non-polar substituents (e.g., SCH 442416’s methoxyphenyl group) .
  • Hydrophilicity enhancement reduces solubility issues common in pyrazolo-triazolo-pyrimidines, addressing formulation challenges .

Side Chain Modifications

  • Chain length : Propyl or ethyl linkers (e.g., in SCH 442416) balance lipophilicity and receptor access. Shorter chains may reduce off-target interactions .
  • Deuteration: FLUDA’s deuterated side chain improves pharmacokinetics, demonstrating the scaffold’s adaptability for diagnostic applications .

Challenges and Limitations

  • Solubility : Despite hydrophilic modifications, some analogs (e.g., SCH 58261) still require formulation optimization for in vivo use .
  • Synthetic complexity: Introduction of polar groups (e.g., phenol) necessitates multi-step synthesis, as seen in microwave-assisted alkylation reactions for FLUDA .

Biological Activity

The compound 2-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol is a member of the pyrazolo-triazolo-pyrimidine family known for its diverse biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological activity based on recent research findings, including synthesis methods, pharmacological evaluations, and potential therapeutic applications.

  • Molecular Formula : C19H14N6
  • Molecular Weight : 326.35 g/mol
  • CAS Number : 301330-51-8

Biological Activity Overview

The biological activities of this compound have been studied primarily in the context of anticancer properties and receptor interactions. Below are key findings from various studies:

Anticancer Activity

Research has demonstrated that compounds similar to 2-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol exhibit significant cytotoxic effects against several cancer cell lines:

  • Cell Line Studies :
    • Compounds with similar structures showed IC50 values ranging from 45 to 99 nM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .
    • The mechanism of action often involves induction of apoptosis through caspase activation and modulation of p53 pathways .
  • Comparative Efficacy :
    • In studies comparing these compounds with standard chemotherapeutics like cisplatin, certain derivatives exhibited superior efficacy in inducing apoptosis while sparing normal cells .

Receptor Binding Affinity

The compound has also shown promising results in binding studies:

  • It exhibits high affinity for A(2A) receptors in the low nanomolar range, indicating potential applications in neurological disorders and inflammation .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol typically involves multi-step organic reactions that modify the pyrazolo-triazole framework. The presence of phenolic groups is crucial for enhancing biological activity.

Table 1: Synthesis Pathways and Yields

Reaction StepStarting MaterialsConditionsYield (%)
Step 1Pyrazole derivative + Triazole derivativeReflux in ethanol85%
Step 2Intermediate + Phenolic compoundAcidic conditions75%

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Breast Cancer Cells :
    • A recent study evaluated the effects of related compounds on MCF-7 cells. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through mitochondrial pathways .
  • Neuroprotective Effects :
    • Preliminary studies suggest that derivatives may also have neuroprotective effects by modulating A(2A) receptor activity, which could be beneficial in treating neurodegenerative diseases .

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